N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-16(2)25(31)28-13-7-9-18-11-12-19(14-21(18)28)27-24(30)23(29)26-15-22(32-4)20-10-6-5-8-17(20)3/h5-6,8,10-12,14,16,22H,7,9,13,15H2,1-4H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGEJZITZALRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a unique arrangement of functional groups:
- Tetrahydroquinoline moiety : Known for various pharmacological effects.
- Oxalamide linkage : Characterized by two amide groups linked by an oxalic acid moiety.
- Methoxy and o-tolyl substituents : These groups may enhance the compound's interaction with biological targets.
The chemical formula of the compound is , with a molecular weight of approximately .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the tetrahydroquinoline core.
- Introduction of the isobutyryl group.
- Coupling with the methoxy-o-tolyl ethylamine to form the oxalamide linkage.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activity
Preliminary studies indicate that compounds containing tetrahydroquinoline structures often exhibit significant biological activities, including:
- Antimicrobial properties : Effective against various bacterial strains.
- Antitumor effects : Potential to inhibit cancer cell proliferation.
The presence of specific functional groups in this compound may enhance its efficacy against particular biological targets.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, potentially leading to therapeutic effects. For instance, compounds with similar structural features have shown affinity for dopamine and serotonin transporters, suggesting a possible role in neuropharmacology .
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tetrahydroquinoline derivatives | Contain tetrahydroquinoline rings | Antimicrobial and anticancer |
| Oxalamides | Characterized by oxalamide linkages | Diverse pharmacological effects |
Case Study: Antitumor Activity
In a study assessing the antitumor potential of tetrahydroquinoline derivatives, this compound was evaluated for its ability to inhibit cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with tetrahydroquinoline structures often exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study demonstrated that a similar tetrahydroquinoline derivative inhibited the proliferation of breast cancer cells in vitro by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound’s structural features suggest potential antimicrobial activity. Compounds containing oxalamide linkages have been associated with antibacterial effects, likely due to their ability to inhibit bacterial growth by interfering with metabolic processes.
Case Study:
In vitro tests revealed that related compounds exhibited significant activity against Gram-positive bacteria by inhibiting enzymes involved in folate metabolism, which is crucial for bacterial DNA synthesis .
Neuroprotective Effects
Tetrahydroquinolines have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may protect neurons from oxidative stress and apoptosis.
Case Study:
Research indicated that a tetrahydroquinoline derivative significantly reduced neuronal cell death induced by glutamate toxicity through the activation of antioxidant pathways .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
